molecular formula C13H19NO5 B2993724 Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate CAS No. 175552-82-6

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate

Cat. No.: B2993724
CAS No.: 175552-82-6
M. Wt: 269.297
InChI Key: FYZDQTBBNXGNLN-UHFFFAOYSA-N
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Description

tert-Butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate is a specialized carbamate derivative featuring a cyclohexa-1,4-dien-1-yl core substituted with two methoxy groups at the 6-position and a ketone at the 3-position. This compound is marketed by CymitQuimica as a high-purity building block (Ref: 10-F538309), with applications in pharmaceutical and organic synthesis .

Properties

IUPAC Name

tert-butyl N-(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(16)14-10-8-9(15)6-7-13(10,17-4)18-5/h6-8H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZDQTBBNXGNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)C=CC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate (CAS No. 175552-82-6) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure includes a tert-butyl group and a cyclohexadiene moiety, which contribute to its chemical reactivity and biological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO₅, with a molecular weight of approximately 269.29 g/mol. The compound features two methoxy groups attached to a cyclohexene ring, enhancing its reactivity and biological potential.

PropertyValue
Molecular FormulaC₁₃H₁₉NO₅
Molecular Weight269.29 g/mol
CAS Number175552-82-6
Purity>95%

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which may help in mitigating oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, contributing to its protective effects in neurodegenerative models.
  • Neuroprotective Properties : In vitro studies indicate that this compound can protect astrocytes from amyloid beta-induced toxicity, suggesting its potential application in Alzheimer's disease therapy.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamateC₁₄H₂₅NOContains additional methyl groupsNoted for antimicrobial properties
Methyl (2-methoxycarbonylcyclopentane)carbamateC₈H₁₁NO₃Smaller ring size; less sterically hinderedPotentially lower antioxidant activity
Ethyl (5-methoxycarbonylcyclopentene)carbamateC₉H₁₁NO₃Similar but with ethyl group; weaker baseLimited studies on biological effects

This compound stands out due to its unique cyclohexadiene structure combined with two methoxy groups, which may enhance its reactivity and biological potential compared to these similar compounds.

Case Studies and Research Findings

Several research studies have focused on the biological implications of this compound:

  • Neuroprotective Study : A study demonstrated that this compound could significantly reduce cell death in astrocytes induced by amyloid beta aggregates. The compound was able to decrease TNF-alpha levels and mitigate oxidative stress markers in treated cells.
  • In Vivo Model : In an animal model simulating Alzheimer's disease-like symptoms induced by scopolamine administration, treatment with this compound resulted in decreased Aβ levels compared to control groups. However, the results indicated that while there was a trend towards neuroprotection, statistical significance was not achieved when compared to established treatments like galantamine.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a dominant reaction pathway for this carbamate derivative. The tert-butyl carbamate group undergoes cleavage under acidic or basic conditions:

Conditions Products Key Observations
Aqueous HCl (pH < 2) Carbamic acid intermediate, tert-butanol, CO₂Rapid cleavage at 60°C; intermediates are unstable and decarboxylate spontaneously .
NaOH (1 M, 80°C) Cyclohexadienol derivative, tert-butanolHydrolysis of the carbamate group precedes ketone reduction under basic conditions.
Enzymatic (Lipase) Slow release of tert-butanol, no decarboxylationSelective cleavage observed in non-aqueous solvents.

Nucleophilic Substitution

The electron-deficient cyclohexadiene ring facilitates nucleophilic attacks, particularly at the α,β-unsaturated carbonyl positions:

Nucleophile Reaction Conditions Products Applications
Ammonia THF, 25°C, 12 h3-Amino-6,6-dimethoxycyclohexenone derivativePrecursor for heterocyclic synthesis.
Grignard Reagents Dry ether, -10°CAlkylated cyclohexenone adductsBuilding block for steroidal analogs.
Thiophenol DMF, K₂CO₃, 60°CThioether-linked cyclohexadieneStudy of sulfur-containing bioactive molecules.

Oxidation and Reduction

The ketone and methoxy groups influence redox behavior:

  • Oxidation :

    • Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the cyclohexadiene ring to an epoxide at the 1,2-position.

    • Strong oxidizing agents (e.g., KMnO₄) degrade the ring system, yielding dicarboxylic acid fragments.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the diene to a single bond, forming a cyclohexanone derivative.

    • NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the carbamate.

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

Dienophile Conditions Product Regioselectivity
Maleic Anhydride Toluene, reflux, 24 hBicyclic adduct with endo preferenceUsed to construct polycyclic frameworks.
N-Phenylmaleimide DCM, 40°CHexahydroisoindole-1,3-dione derivativeHigh diastereoselectivity (>90%).

Elimination Reactions

Thermal or base-induced elimination generates unsaturated systems:

  • Heating to 120°C in DMF promotes β-elimination, releasing tert-butanol and forming a cyclohexadienone.

  • DBU (1,8-diazabicycloundec-7-ene) in DCM removes the carbamate group, yielding 6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-amine.

Comparative Reactivity

The compound’s reactivity differs from structurally similar carbamates:

Compound Key Reactivity Differences
Tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamateLacks conjugated diene; no Diels-Alder reactivity.
Methyl (2-methoxycarbonylcyclopentane)carbamateSmaller ring size reduces steric hindrance, accelerating hydrolysis.
Ethyl (5-methoxycarbonylcyclopentene)carbamateEthyl group increases electron density, slowing nucleophilic substitution compared to tert-butyl.

Mechanistic Insights

  • Carbamate Stability : The tert-butyl group provides steric protection, slowing hydrolysis relative to methyl or ethyl carbamates .

  • Ring Strain Effects : The cyclohexadiene ring’s partial conjugation with the carbonyl enhances electrophilicity at C3 and C6.

This compound’s multifaceted reactivity makes it valuable in synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Further studies exploring its catalytic asymmetric reactions and photochemical behavior are recommended.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Target Compound
  • Structure : Cyclohexa-1,4-dien-1-yl ring with 6,6-dimethoxy and 3-oxo substituents.
  • Key Features: Conjugated dienone system enhances reactivity toward electrophiles or dienophiles. Methoxy groups increase lipophilicity compared to hydroxylated analogs.
Analog 1 : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
  • Structure : Cyclopentyl ring with a hydroxyl group at the 2-position.
  • Key Features :
    • Smaller ring size reduces steric strain but limits conjugation.
    • Hydroxyl group improves solubility via hydrogen bonding .
Analog 2 : tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Patent Compound 298)
  • Structure: Cyclohexyl ring with methoxy and complex pyrimidinyl-amino substituents.
  • Halogen substituents (Cl, I) enhance electrophilicity for cross-coupling reactions .

Physicochemical and Reactivity Profiles

  • Lipophilicity :
    • Target compound (logP ~2.5 estimated) > Analog 1 (logP ~1.8 due to -OH).
  • Reactivity: Target’s dienone participates in cycloadditions; Analog 1’s hydroxyl enables esterification. Patent Compound 298’s halogenated pyrimidine supports Suzuki-Miyaura couplings .

Q & A

Q. Why might synthetic yields vary between batches, and how can reproducibility be improved?

  • Methodological Answer : Variations in DEAD purity or moisture content in CH₂Cl₂ can affect coupling efficiency. Pre-dry solvents over molecular sieves and titrate DEAD using UV-Vis (λmax = 420 nm). Monitor reaction progress via TLC with iodine staining for intermediates .

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